N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide
Brand Name: Vulcanchem
CAS No.: 53567-06-9
VCID: VC7814235
InChI: InChI=1S/C4H5N3OS/c1-3-6-7-4(9-3)5-2-8/h2H,1H3,(H,5,7,8)
SMILES: CC1=NN=C(S1)NC=O
Molecular Formula: C4H5N3OS
Molecular Weight: 143.17 g/mol

N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide

CAS No.: 53567-06-9

Cat. No.: VC7814235

Molecular Formula: C4H5N3OS

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide - 53567-06-9

Specification

CAS No. 53567-06-9
Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
IUPAC Name N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide
Standard InChI InChI=1S/C4H5N3OS/c1-3-6-7-4(9-3)5-2-8/h2H,1H3,(H,5,7,8)
Standard InChI Key XTYLMJATWQDPDQ-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC=O
Canonical SMILES CC1=NN=C(S1)NC=O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide, reflecting its core heterocyclic structure. The 1,3,4-thiadiazole ring consists of two nitrogen atoms and one sulfur atom arranged in a five-membered aromatic system. Key substituents include:

  • A methyl group (-CH3_3) at the 5-position of the thiadiazole ring.

  • A formamide moiety (-NH-C(=O)H) at the 2-position .

The SMILES notation CC1=NN=C(S1)NC=O\text{CC1=NN=C(S1)NC=O} and InChIKey XTYLMJATWQDPDQ-UHFFFAOYSA-N\text{XTYLMJATWQDPDQ-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereoelectronic features .

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
Molecular FormulaC4H5N3OS\text{C}_4\text{H}_5\text{N}_3\text{OS}
Molecular Weight143.17 g/mol
IUPAC NameN-(5-methyl-1,3,4-thiadiazol-2-yl)formamide
SMILESCC1=NN=C(S1)NC=O
InChIKeyXTYLMJATWQDPDQ-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis protocol for N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide is detailed in the literature, analogous thiadiazole derivatives are typically prepared via:

  • Cyclocondensation Reactions: Starting from thiosemicarbazides or hydrazine derivatives with carbonyl-containing reagents.

  • Amidation Strategies: Coupling preformed thiadiazole amines with formylating agents such as formic acid or its derivatives .

For example, the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-propionamide involved reacting 5-amino-1,3,4-thiadiazole-2-thiol with propionic acid derivatives under carbodiimide-mediated coupling conditions . Adapting this method, formamide substitution could be achieved using formic acid or activated formyl equivalents.

Spectroscopic Characterization

Critical spectroscopic data for structurally related compounds provide insights into expected features:

  • IR Spectroscopy: Anticipated peaks include N-H stretching (~3265 cm1^{-1}), C=O stretching (~1645 cm1^{-1}), and aromatic C-N vibrations (~1537 cm1^{-1}) .

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR: A singlet for the methyl group (~δ 2.23–2.31 ppm) and broad signals for the formamide NH protons (~δ 7.82 ppm in DMSO-d6_6) .

    • 13C^{13}\text{C}-NMR: Carbonyl carbon at ~δ 183 ppm, thiadiazole ring carbons between δ 169–185 ppm, and methyl carbon at ~δ 18 ppm .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar formamide group and hydrophobic thiadiazole ring. Preliminary data suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited solubility in water .

  • Stability: Thiadiazoles generally exhibit thermal stability up to 200°C, though hydrolysis of the formamide group may occur under strongly acidic or basic conditions .

Crystallographic Insights

X-ray diffraction studies of analogous compounds (e.g., 5-amino-3-methyl-1,2,4-thiadiazole) reveal layered structures stabilized by intermolecular hydrogen bonds between NH groups and sulfur/nitrogen atoms . Similar packing arrangements are anticipated for N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide.

CompoundCell Line (IC50_{50}, μg/mL)Selectivity IndexSource
N-(5-Methyl-thiadiazol-2-yl)-propionamideHepG2: 9.4, MCF-7: 97.62.1–10.4
Doxorubicin (Reference)HepG2: 0.12N/A

Anti-Inflammatory and Cardioprotective Effects

Thiadiazole derivatives exhibit dual cardioprotective and anti-inflammatory activities, potentially mitigating side effects of conventional chemotherapeutics like doxorubicin . These properties position N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide as a candidate for multifunctional drug development.

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold serves as a versatile platform for designing:

  • Antimicrobial Agents: Thiadiazoles disrupt bacterial folate synthesis.

  • Antidiabetic Drugs: Modulation of PPAR-γ and α-glucosidase activity.

  • Anticancer Therapies: Combination therapies to reduce cardiotoxicity .

Material Science

Thiadiazole derivatives find use in:

  • Organic Semiconductors: Due to π-conjugated systems.

  • Corrosion Inhibitors: Sulfur atoms adsorb onto metal surfaces .

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